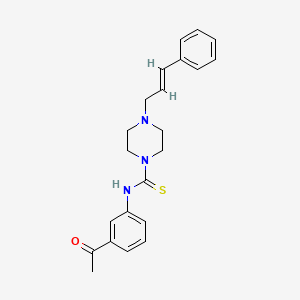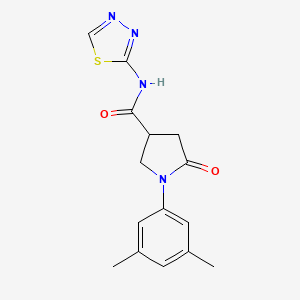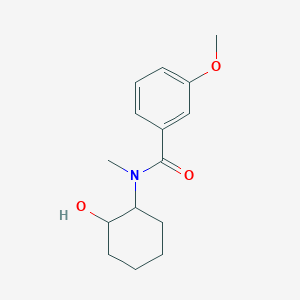![molecular formula C21H22N2O2 B4732740 N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4732740.png)
N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY 235959, is a compound that belongs to the class of isoxazole carboxamides. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The NMDA receptor is also involved in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Mécanisme D'action
N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a heterotetramer composed of two obligatory GluN1 subunits and two regulatory subunits, GluN2A-D or GluN3A-B. The binding of glycine to the GluN1 subunit and glutamate to the GluN2 subunit is required for the activation of the NMDA receptor and the influx of calcium ions into the postsynaptic neuron. N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 prevents the binding of glycine to the receptor, thereby blocking the activation of the receptor and the downstream signaling pathways.
Biochemical and physiological effects:
N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has been shown to have several biochemical and physiological effects in various experimental models. It has been reported to reduce the release of glutamate and other excitatory neurotransmitters, increase the release of inhibitory neurotransmitters, and modulate the activity of various ion channels and second messenger systems. N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective factors, which may contribute to its neuroprotective and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has several advantages as a pharmacological tool for studying the NMDA receptor. It is a highly selective antagonist of the glycine site of the receptor, and it does not interact with other neurotransmitter receptors or ion channels. N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 is also relatively stable and can be administered orally or intravenously. However, there are some limitations to the use of N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 in laboratory experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 may have off-target effects at high concentrations, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 and its potential therapeutic applications. One area of focus is the development of more potent and selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the investigation of the neuroprotective and neuroregenerative effects of N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. In addition, the role of the NMDA receptor in synaptic plasticity and learning and memory is an active area of research, and N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 may be a useful tool for studying these processes. Finally, the potential use of N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 as a therapeutic agent for psychiatric disorders, such as depression and schizophrenia, is an area of ongoing investigation.
Applications De Recherche Scientifique
N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has been extensively studied in preclinical and clinical research for its potential therapeutic applications. It has been shown to have neuroprotective, antidepressant, and antipsychotic effects in animal models and human studies. N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has also been investigated as a potential treatment for neuropathic pain, epilepsy, and stroke. In addition, N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has been used as a pharmacological tool to study the role of the NMDA receptor in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-16-10-12-17(13-11-16)14(2)22-21(24)19-15(3)25-23-20(19)18-8-6-5-7-9-18/h5-14H,4H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIIBSNUJYEVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4732658.png)
![1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4732663.png)
![methyl 2-({[(2,4-dichlorobenzyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4732666.png)

![1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4732693.png)
![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]benzoate](/img/structure/B4732700.png)
![N-(2,6-dibromo-4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4732702.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4732705.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B4732716.png)
![1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4732721.png)
![N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4732732.png)
![N-(3-methylphenyl)-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4732735.png)
